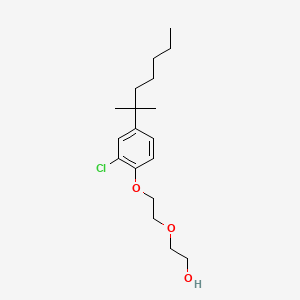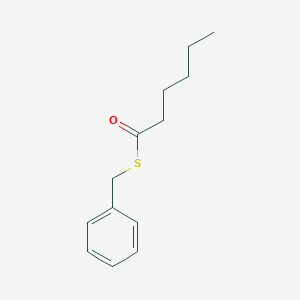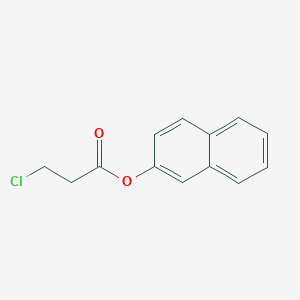
Benzoic acid--2-methyl-2-propylpropane-1,3-diol (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid–2-methyl-2-propylpropane-1,3-diol (2/1) is a compound that combines benzoic acid with 2-methyl-2-propylpropane-1,3-diol in a 2:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–2-methyl-2-propylpropane-1,3-diol (2/1) typically involves the esterification of benzoic acid with 2-methyl-2-propylpropane-1,3-diol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of benzoic acid–2-methyl-2-propylpropane-1,3-diol (2/1) may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid–2-methyl-2-propylpropane-1,3-diol (2/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring of the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Benzoic acid derivatives and ketones.
Reduction: Alcohols and diols.
Substitution: Halogenated and nitrated benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid–2-methyl-2-propylpropane-1,3-diol (2/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as a muscle relaxant and anticonvulsant.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Comparaison Avec Des Composés Similaires
Benzoic acid–2-methyl-2-propylpropane-1,3-diol (2/1) can be compared with similar compounds such as:
2-Methyl-2-propyl-1,3-propanediol: A simple alkyl diol with sedative and anticonvulsant effects.
Benzoic acid derivatives: Compounds like methyl benzoate and ethyl benzoate, which have similar ester functional groups but different alkyl chains.
The uniqueness of benzoic acid–2-methyl-2-propylpropane-1,3-diol (2/1) lies in its specific combination of benzoic acid and 2-methyl-2-propylpropane-1,3-diol, resulting in distinct chemical and biological properties.
Propriétés
| 102447-89-2 | |
Formule moléculaire |
C21H28O6 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
benzoic acid;2-methyl-2-propylpropane-1,3-diol |
InChI |
InChI=1S/2C7H6O2.C7H16O2/c2*8-7(9)6-4-2-1-3-5-6;1-3-4-7(2,5-8)6-9/h2*1-5H,(H,8,9);8-9H,3-6H2,1-2H3 |
Clé InChI |
LSAQYTUVIYVPDI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



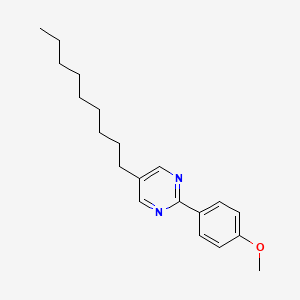
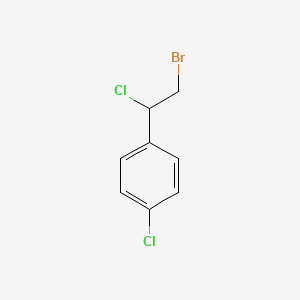
![4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate](/img/structure/B14334266.png)
![2-Methylidene-6-oxabicyclo[3.1.0]hexane](/img/structure/B14334284.png)
